4-Hydroxy-N-desbutyl Bupivacaine

Description

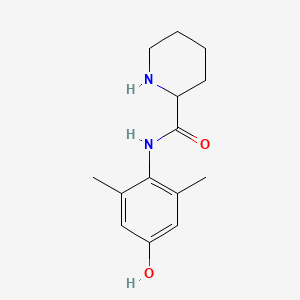

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGZGTQKSFXTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857751 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51989-48-1 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for 4-Hydroxy-N-desbutyl Bupivacaine (B1668057)

Chromatographic methods are central to the separation and determination of 4-Hydroxy-N-desbutyl Bupivacaine from its parent compound and other metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques. ipinnovative.comresearchgate.net

HPLC methods offer robust and sensitive means for the simultaneous determination of Bupivacaine and its metabolites, including 4-Hydroxy-N-desbutyl Bupivacaine, in biological samples like human serum and urine. nih.gov These methods are validated according to international guidelines to ensure their reliability for research applications. jrespharm.com The development of a successful HPLC method hinges on the careful optimization of the stationary and mobile phases.

The choice of the stationary phase is a critical factor in achieving effective separation of 4-Hydroxy-N-desbutyl Bupivacaine from structurally similar compounds. Reversed-phase columns, particularly those with C8 (octyl) and C18 (octadecyl) bonded phases, are commonly employed. oup.comresearchgate.net

C8 Columns: A reversed-phase C8 column has been successfully used for the simultaneous determination of bupivacaine and its metabolites, including 4-hydroxybupivacaine. nih.gov C8 columns are generally less hydrophobic than C18 columns, which can result in shorter retention times. pharmaguideline.com This can be advantageous for reducing analysis time. sepscience.com

C18 Columns: C18 columns, with their longer alkyl chains, offer greater hydrophobic interactions and are widely used for the analysis of pharmaceutical compounds and their metabolites. researchgate.netpharmaguideline.com They can provide excellent separation for complex mixtures. hawach.com Studies have utilized C18 columns for the separation of bupivacaine and its degradation products, demonstrating their suitability for stability-indicating assays. jrespharm.compsu.edu The choice between C8 and C18 depends on the specific requirements of the analysis, including the desired retention time and the resolution from other components in the sample matrix. sepscience.com

Table 1: HPLC Stationary Phase Parameters for Bupivacaine Metabolite Analysis

| Stationary Phase | Column Dimensions | Particle Size | Reference |

|---|---|---|---|

| Reversed-Phase C8 | Not Specified | 5 µm | nih.gov |

| BDS Hypersil C18 | 150mm x 4.6mm | 5µm | psu.edu |

| Zorbax® Eclipse XDB C18 | 250mm x 4.6mm | 5 µm | researchgate.net |

| Shimadzu C-18 | 250mm x 4.6mm | 5µm | jrespharm.com |

The mobile phase composition plays a pivotal role in the retention and elution of 4-Hydroxy-N-desbutyl Bupivacaine. It typically consists of a mixture of an aqueous buffer and an organic modifier.

Aqueous Component: Phosphate (B84403) buffers are commonly used to control the pH of the mobile phase, which is crucial for the ionization state of the analyte and, consequently, its retention on the column. nih.govresearchgate.net For instance, a potassium phosphate buffer at a pH of 2.4 has been used. nih.gov Another method utilized a 0.1% orthophosphoric acid solution. jrespharm.com

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used to modulate the polarity of the mobile phase and control the elution strength. jrespharm.comresearchgate.net

Elution Mode: Both isocratic and gradient elution strategies can be employed. Isocratic elution, where the mobile phase composition remains constant throughout the run, offers simplicity. researchgate.net However, gradient elution, where the proportion of the organic modifier is increased during the analysis, is often necessary to achieve optimal separation of compounds with different polarities, such as bupivacaine and its various metabolites, within a reasonable timeframe. nih.gov For example, a gradient elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in water has been reported for the analysis of bupivacaine. nih.gov

Table 2: HPLC Mobile Phase and Elution Conditions for Bupivacaine Metabolite Analysis

| Mobile Phase Composition | Elution Mode | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| Tetrahydrofuran-potassium phosphate buffer (8:92, v/v, pH 2.4) | Isocratic | Not Specified | Not Specified | nih.gov |

| Water/acetonitrile (66.5/33.5% v/v), 0.1% triethylamine, pH 2.5 | Isocratic | 1.0 ml/min | 202 nm | psu.edu |

| Acetonitrile:0.01 M phosphate buffer (pH = 5.0) (30:70 v/v) | Isocratic | 1.5 mL/min | 210.0 nm | researchgate.net |

| Acetonitrile and 0.1% ortho phosphoric acid (69.45:30.55 v/v) | Isocratic | 0.805mL/min | 214 nm | jrespharm.com |

| Acetonitrile and 0.1% formic acid in water | Gradient | Not Specified | Mass Spectrometry | nih.gov |

GC-MS is a powerful technique for the analysis of bupivacaine and its metabolites, including 4-Hydroxy-N-desbutyl Bupivacaine. researchgate.net It offers high sensitivity and specificity, making it suitable for the determination of these compounds in complex biological matrices. ipinnovative.comoup.com The use of GC-MS for the analysis of bupivacaine metabolites has been reported in various studies. nih.govinlibrary.uz

Due to the polar nature and low volatility of hydroxylated metabolites like 4-Hydroxy-N-desbutyl Bupivacaine, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. This process can also improve the chromatographic peak shape and detection sensitivity. Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a silyl (B83357) group. For instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used as a silylating reagent. thomastobin.com

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of the analysis. wikipedia.org Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. iupac.org This targeted approach reduces chemical noise and improves the signal-to-noise ratio, allowing for the detection of very low concentrations of the analyte. upenn.edu GC-MS methods operating in SIM mode have been developed for the quantitative determination of bupivacaine and its metabolites in biological fluids. ipinnovative.comnih.gov This approach is particularly useful for distinguishing between isomeric metabolites, such as 3-hydroxybupivacaine and 4-hydroxybupivacaine. nih.gov

Table 3: GC-MS Parameters for Bupivacaine Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS, 30 m x 250 µm (i.d.) × 0.25 µm (film thickness) | thomastobin.com |

| Carrier Gas | Helium | thomastobin.com |

| Injector Temperature | 250 °C | thomastobin.com |

| Oven Temperature Program | Initial 70°C (2 min), ramp 20°C/min to 280°C (12 min) | thomastobin.com |

| Derivatization Reagent | MTBSTFA with 1% t-BDMCS | thomastobin.com |

| MSD Mode | SIM | ipinnovative.comthomastobin.com |

Capillary Electrophoresis (CE) for Metabolite Separation

Capillary electrophoresis (CE) has emerged as a powerful analytical tool, offering high separation efficiency based on the charge-to-size characteristics of analytes. nih.gov This technique is particularly advantageous for separating structurally similar metabolites that may be challenging to resolve using traditional liquid chromatography methods. nih.govoup.com A key benefit of CE in the context of bupivacaine metabolism is its ability to separate the 3'- and 4'-hydroxy positional isomers, a separation not readily achieved with some HPLC methods. nih.govjgpt.co.in

The composition and pH of the run buffer are critical parameters that significantly influence the separation of bupivacaine and its metabolites in CE. Research has shown that adjusting the pH can drastically alter migration times and the resolution between compounds. nih.govinlibrary.uz

In one study, various pH levels were investigated to achieve baseline resolution of bupivacaine, desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine (B1211850). nih.gov While a pH of 4.5 provided baseline resolution, the analysis time was approximately 16 minutes. nih.govinlibrary.uz Increasing the buffer pH to 5.0 maintained the baseline separation while reducing the analysis time to 14 minutes, making it the optimal choice for the study. inlibrary.uz Further increases in pH to 6.0 and 7.0 led to the co-migration of the hydroxybupivacaine isomers, demonstrating the high sensitivity of the separation to the buffer's pH. nih.govinlibrary.uz

Table 1: Effect of Run Buffer pH on Bupivacaine Metabolite Separation by CE

| pH | Buffer Composition | Outcome | Analysis Time |

|---|---|---|---|

| 4.5 | 70% v/v 214 mM Ammonium Acetate, 30% v/v Methanol | Baseline resolution of all compounds | ~16 min nih.gov |

| 5.0 | 70% v/v 214 mM Ammonium Acetate, 30% v/v Methanol | Optimal baseline resolution of all compounds | ~14 min inlibrary.uz |

| 6.0 | 70% v/v 214 mM Ammonium Acetate, 30% v/v Methanol | Improved analysis time, but co-migration of hydroxy isomers began | ~1 min (likely a typo in source, implies faster than 14 min) inlibrary.uz |

This table is interactive. You can sort and filter the data as needed.

In capillary electrophoresis, the analytes migrate according to their electrophoretic mobility, which is influenced by their charge and size under specific buffer conditions. For bupivacaine and its metabolites, which are basic compounds, they exist in their ionized forms in acidic buffers and are suitable for electrokinetic injection. nih.gov

The typical migration order observed in acidic buffers (pH 4.5-5.0) is:

Desbutylbupivacaine

Bupivacaine

3'-hydroxybupivacaine

4'-hydroxybupivacaine inlibrary.uz

Resolution (Rs) is a quantitative measure of the degree of separation between two adjacent peaks in an electropherogram. Achieving adequate resolution is particularly important for the isomeric metabolites, 3'-hydroxybupivacaine and 4'-hydroxybupivacaine. Studies have quantified this resolution under various conditions. For example, the resolution between the two hydroxy isomers was found to be dependent on the injection time, with shorter injection times yielding better resolution due to the smaller initial analyte band. nih.gov

Table 2: Resolution (Rs) of Bupivacaine Hydroxy Metabolites under Optimized CE Conditions

| Injection Time (seconds) | Resolution (Rs) between 3'- and 4'-hydroxybupivacaine |

|---|---|

| 10 | 1.12 nih.gov |

| 15 | 1.09 inlibrary.uz |

| 40 | 0.98 inlibrary.uz |

| 45 | 1.03 nih.gov |

| 65 | 0.93 nih.gov |

| 70 | 0.89 inlibrary.uz |

| 110 | 0.89 inlibrary.uz |

This table is interactive. You can sort and filter the data as needed.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the sensitive and specific detection and structural characterization of drug metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the quantitative bioanalysis of drugs and their metabolites. oup.comnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov Instruments such as triple quadrupole mass spectrometers are workhorses in this field, providing excellent reproducibility for trace analysis. nih.govresearchgate.net The use of LC-MS/MS allows for the development of targeted assays using modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which enhance specificity. nih.govnih.gov Furthermore, high-resolution mass spectrometry (HRMS) offers the ability to perform retrospective data mining, allowing for the identification of metabolites not initially targeted in the analysis. nih.govresearchgate.net

Electrospray Ionization (ESI) is the most common ionization technique used for the analysis of bupivacaine and its metabolites by LC-MS. researchgate.netmdpi.com The analysis is typically performed in positive ion mode, as the amine groups on the bupivacaine structure are readily protonated. nih.govmdpi.com To facilitate this protonation and improve ionization efficiency, the mobile phase is often acidified with an agent like formic acid. nih.gov The ESI source parameters, such as temperature and voltage, are optimized to ensure stable and efficient ion generation. For instance, an ESI source temperature of 200°C and a specific electrospray voltage (e.g., 4.3 kV) have been utilized in published methods. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and selective quantification. In this technique, a specific metabolite ion (the precursor ion) is selected, fragmented, and the resulting product ions (or fragment ions) are detected. This process is highly specific.

For hydroxylated metabolites of bupivacaine, such as 4-hydroxybupivacaine, the protonated molecule [M+H]⁺ serves as the precursor ion. Post-acquisition analysis of high-resolution mass spectrometry data has identified the precursor ion for hydroxylated bupivacaine metabolites at a mass-to-charge ratio (m/z) of 305.2224. nih.govresearchgate.netmdpi.com

The fragmentation of this precursor ion yields characteristic product ions that can be used for identification and quantification in an SRM or MRM experiment. nih.gov For example, the fragmentation of a bupivacaine hydroxy metabolite has been shown to produce a product ion at m/z 156.1389. mdpi.com While specific fragmentation patterns for 4-Hydroxy-N-desbutyl Bupivacaine are not detailed in the provided context, the principles of fragmentation for related bupivacaine compounds illustrate the methodology. For instance, bupivacaine itself fragments from a precursor ion of m/z 289 to a major product ion of m/z 140. nih.gov The N-desbutyl bupivacaine metabolite has a precursor ion at m/z 233 and produces product ions at m/z 84 and m/z 150. oup.com This information is crucial for setting up selective and robust LC-MS/MS methods.

Table 3: Precursor and Product Ions for Bupivacaine and its Metabolites in MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Source |

|---|---|---|---|

| Bupivacaine | 289 | 140 | nih.gov |

| N-desbutyl Bupivacaine | 233 | 84, 150 | oup.com |

This table is interactive. You can sort and filter the data as needed.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the identification and characterization of drug metabolites, including 4-Hydroxy-N-desbutyl Bupivacaine. Unlike tandem quadrupole instruments that operate with nominal mass resolution, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide high-resolution and accurate mass data. nih.govresearchgate.net This capability allows for more exhaustive assessments of biological samples, encompassing both quantitative and qualitative analyses. nih.govresearchgate.net The high selectivity of HRMS can effectively remove numerous interferences based on accurate mass, which may simplify sample preparation requirements. researchgate.net

Accurate Mass Measurements and Elemental Composition Determination

A key advantage of HRMS is its ability to perform highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). nih.govresearchgate.net This precision is fundamental for determining the elemental composition of an unknown or target compound. For 4-Hydroxy-N-desbutyl Bupivacaine, the molecular formula is C₁₄H₂₀N₂O₂. pharmaffiliates.comsimsonpharma.comlgcstandards.com The theoretical exact mass can be calculated from this formula, and the close correlation between the measured mass and the theoretical mass provides strong evidence for the metabolite's identity.

For instance, in the analysis of bupivacaine metabolites, post-acquisition analysis of HRMS data can involve extracting ion chromatograms at specific, accurately measured m/z values. nih.govresearchgate.net The detection of a signal at the precise m/z corresponding to protonated 4-Hydroxy-N-desbutyl Bupivacaine ([M+H]⁺) with low mass error confidently confirms its presence and distinguishes it from other isobaric compounds that may be present in the complex biological matrix.

Table 1: Chemical Properties of 4-Hydroxy-N-desbutyl Bupivacaine

| Property | Value | Source |

|---|---|---|

| Chemical Name | N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide | simsonpharma.comlgcstandards.com |

| CAS Number | 51989-48-1 | pharmaffiliates.comsimsonpharma.comlgcstandards.com |

| Molecular Formula | C₁₄H₂₀N₂O₂ | pharmaffiliates.comsimsonpharma.comlgcstandards.com |

| Molecular Weight | 248.32 g/mol | simsonpharma.comlgcstandards.comlgcstandards.com |

Retrospective Data Analysis and Untargeted Metabolite Screening

HRMS acquires data in a full-scan mode, capturing a comprehensive snapshot of all ionizable compounds in a sample within a specified mass range. nih.govmdpi.com This creates rich datasets that can be retrospectively analyzed without the need for re-injection. nih.govresearchgate.net Researchers can mine this post-acquisition data to search for expected metabolites or screen for previously unknown compounds. nih.govresearchgate.net For example, extracted ion chromatograms for potential bupivacaine metabolites, such as desbutyl-bupivacaine (M-56) and hydroxylated metabolites (M+16), can be generated from previously collected data to reveal their presence and semi-quantitative concentration-time profiles. nih.govresearchgate.net

This capability is central to untargeted metabolite screening, where the goal is to identify as many metabolites as possible. mdpi.comresearchgate.net Advanced techniques, such as combining HRMS with stable isotope labeling (e.g., ¹⁸O), can significantly increase the confidence in metabolite identification. nih.govresearchgate.net In this approach, metabolites that have incorporated the heavy isotope are easily distinguished in the mass spectrum. nih.govresearchgate.net This method has been used to reliably discover and annotate over 20 previously unknown bupivacaine metabolites, including dealkylated and hydroxylated species (DAH) like 4-Hydroxy-N-desbutyl Bupivacaine, even when they are present at low abundances. nih.govresearchgate.net

Sample Preparation and Extraction Strategies for Biological Matrices (e.g., Urine, Plasma, Serum)

The effective extraction of 4-Hydroxy-N-desbutyl Bupivacaine and related compounds from complex biological matrices like plasma, serum, and urine is a critical prerequisite for accurate analysis. kemdikbud.go.idresearchgate.net The choice of extraction strategy, whether Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), depends on the specific requirements of the analytical method and the nature of the biological sample. kemdikbud.go.idresearchgate.net

Liquid-Liquid Extraction (LLE) Optimization

LLE is a classic sample preparation technique used to isolate analytes from a liquid sample into an immiscible organic solvent. nih.gov The optimization of LLE protocols is crucial for achieving high recovery and a clean extract. Key parameters for optimization include the choice of extraction solvent, pH of the aqueous sample, and the ionic strength of the solution. nih.govchromatographyonline.com

Solvent Choice : The selection of an organic solvent is driven by the polarity and solubility of the target analyte. chromatographyonline.com For bupivacaine and its metabolites, diethyl ether has been successfully used. nih.gov

pH Adjustment : The pH of the biological sample is adjusted to ensure the analyte is in its neutral, un-ionized form, which maximizes its partitioning into the organic phase. chromatographyonline.com For basic compounds like bupivacaine and its metabolites, the sample is typically alkalinized. oup.com

Salting Out : The addition of a salt, such as sodium sulphate, to the aqueous sample can increase the partition coefficient of hydrophilic analytes, driving them into the organic phase and improving recovery. nih.govchromatographyonline.com

One established LLE protocol for bupivacaine and its metabolites, including 4'-hydroxybupivacaine, from serum and urine involves extraction with diethyl ether, followed by a back-extraction into an acidic aqueous phase, and a final extraction into diethyl ether. nih.gov This multi-step process enhances the purity of the final extract. nih.gov

Table 2: Example of LLE Protocol for Bupivacaine Metabolites in Serum and Urine

| Step | Procedure | Purpose |

|---|---|---|

| 1. Primary Extraction | Extract sample with diethyl ether. | Transfer analytes from aqueous matrix to organic solvent. |

| 2. Back-Extraction | Back-extract into an acidic aqueous phase. | Purify extract by leaving neutral and acidic interferences in the organic phase. |

| 3. Final Extraction | Re-extract from the acidic phase into diethyl ether after alkalinization. | Isolate the basic analytes in a clean organic solvent. |

| 4. Evaporation & Reconstitution | Evaporate the ether and reconstitute the residue in the mobile phase. | Concentrate the analytes and prepare them for chromatographic injection. |

Source: Adapted from Gschaider et al., 1986. nih.gov

Solid-Phase Extraction (SPE) Protocols

SPE is a widely used alternative to LLE that offers advantages in terms of simplicity, reduced solvent consumption, and potential for automation. researchgate.netresearchgate.net A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. researchgate.net Simplified 3-step protocols (load, wash, elute) have also been developed for certain water-wettable sorbents like Oasis HLB, saving time and solvent. waters.comlcms.cz

The selection of the sorbent is the most critical step. ubi.pt For bupivacaine and its metabolites, various sorbent chemistries have been investigated:

Reversed-Phase Sorbents : C8 and C18 silica-based sorbents are commonly used. oup.com

Polymeric Sorbents : Hydroxylated polystyrene-divinylbenzene (such as ENV+) or other balanced hydrophilic-lipophilic sorbents (like Oasis HLB) have proven effective. oup.comwaters.com Studies have shown that ENV+ sorbents can yield high recoveries (82-120%) for bupivacaine and its metabolites from plasma. oup.com

Optimization of an SPE protocol involves testing different sorbents, adjusting the pH of the sample before loading, and selecting appropriate wash and elution solutions to achieve high recovery and a clean extract. oup.com For example, one study found that adjusting the plasma sample to pH 8.0 was optimal for the extraction of bupivacaine and its metabolites. oup.com

Table 3: Example of an Automated SPE Protocol for Bupivacaine Metabolites in Plasma

| Step | Reagent/Solvent | Volume |

|---|---|---|

| Sorbent Conditioning | Methanol | 1000 µL |

| Sorbent Equilibration | Phosphate Buffer (pH 8.0) | 1000 µL |

| Sample Loading | Pre-treated Plasma Sample | 2000 µL |

| Washing 1 | Water | 1000 µL |

| Washing 2 | 5% Acetonitrile in Water | 1000 µL |

| Elution | Methanol-Acetone (1:1) with 0.5% TFA | 500 µL |

Source: Adapted from Arvidsson et al., 2001. oup.com

Matrix Effects and Internal Standard Utilization

Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683) from plasma) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. oup.com While clean extracts from SPE or LLE can mitigate this, the use of an internal standard (IS) is the most effective strategy to compensate for matrix effects and any variability during sample preparation and injection. oup.comnih.gov

An ideal IS is a stable, isotopically labeled version of the analyte. When a labeled IS is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior is chosen. nih.gov For the analysis of 4-Hydroxy-N-desbutyl Bupivacaine and related compounds, several internal standards have been successfully employed:

Etidocaine : Used for the quantification of bupivacaine, desbutylbupivacaine, and 4'-hydroxybupivacaine in serum and urine. nih.gov

Prilocaine : Utilized as an IS to improve the reproducibility of a capillary electrophoresis method for bupivacaine and its metabolites in urine. nih.gov

Pentycaine and Ethyl-PPX : Employed in a GC-MS method for the analysis of bupivacaine and five of its metabolites in plasma. oup.com

The consistent response ratio of the analyte to the internal standard across different samples demonstrates the effective correction for matrix effects and ensures the accuracy and precision of the quantitative results. nih.gov

Method Validation Parameters for Quantitative Analysis

Method validation ensures that an analytical procedure is suitable for its intended purpose. Key parameters for the quantitative analysis of 4-Hydroxy-N-desbutyl Bupivacaine are discussed below.

The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the analysis of 4-Hydroxy-N-desbutyl Bupivacaine, various methods have demonstrated high sensitivity. A high-performance liquid chromatographic (HPLC) method reported a sensitivity of 10 µg/L for both bupivacaine and its metabolites, including 4'-hydroxybupivacaine, in human serum and urine. nih.gov Another study using capillary electrophoresis indicated a detection limit of 0.16 μm for 4'-hydroxybupivacaine. nih.gov Gas chromatography-mass spectrometry (GC-MS) methods have also been employed, with one study reporting a limit of detection of 0.15 pmol for 4-hydroxy-2,6-pipecoloxylidide (4-OH-PPX), another name for the compound. oup.com

Table 1: Sensitivity of Analytical Methods for 4-Hydroxy-N-desbutyl Bupivacaine

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| HPLC | Human Serum and Urine | 10 µg/L | Not Specified |

| Capillary Electrophoresis | Rat Urine | 0.16 µm | Not Specified |

| GC-MS | Human Plasma | 0.15 pmol | Not Specified |

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to be linear, accurate, and precise.

A capillary electrophoresis method for the analysis of bupivacaine and its metabolites, including 4'-hydroxybupivacaine, showed a linear range from 0.7 μm to 16.8 μm for all four compounds studied. nih.gov An HPLC method for determining bupivacaine and its two metabolites in human serum and urine was found to be reproducible in the concentration range of 0.10-2.00 mg/l. nih.gov

Table 2: Linearity and Calibration Range for 4-Hydroxy-N-desbutyl Bupivacaine Analysis

| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r²) |

|---|---|---|---|

| Capillary Electrophoresis | Rat Urine | 0.7 µm to 16.8 µm | Not Specified |

| HPLC | Human Serum and Urine | 0.10 mg/L to 2.00 mg/L | Not Specified |

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

In a study using gas chromatography, the between-batch (inter-day) precision for 4-OH-PPX was reported to have a relative standard deviation (RSD) of 5.9%. oup.com A separate HPLC method demonstrated good reproducibility, with coefficients of variation ranging from 1.8% to 7.4% in the concentration range of 0.10-2.00 mg/l. nih.gov For a capillary electrophoresis method, the peak height reproducibility for 4'-hydroxybupivacaine was 9.9% RSD. nih.gov

Table 3: Accuracy and Precision Data for 4-Hydroxy-N-desbutyl Bupivacaine Analysis

| Analytical Method | Parameter | Value |

|---|---|---|

| GC | Inter-day Precision (RSD%) | 5.9% |

| HPLC | Reproducibility (CV%) | 1.8% to 7.4% |

| Capillary Electrophoresis | Peak Height Reproducibility (RSD%) | 9.9% |

Reproducibility refers to the ability of a method to produce consistent results when performed by different analysts, in different laboratories, or with different equipment. Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The reproducibility of an HPLC method for the simultaneous determination of bupivacaine and its metabolites was found to be good, with coefficients of variation between 1.8% and 7.4%. nih.gov A capillary electrophoresis method also showed good peak height reproducibility for 4'-hydroxybupivacaine, with a 9.9% RSD, and migration time reproducibility for all compounds was 2.4%. nih.gov The robustness of these methods is demonstrated by their ability to provide consistent results under varying conditions.

Metabolite Characterization and Structural Elucidation

Application of Spectroscopic Techniques

Spectroscopic techniques are indispensable tools for the structural analysis of metabolites. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the chemical environment of atoms and the functional groups present in the molecule.

While specific NMR data for 4-Hydroxy-N-desbutyl Bupivacaine (B1668057) is not extensively published as a standalone analysis, the use of NMR has been crucial in the broader context of identifying bupivacaine metabolites. nih.gov In studies investigating the metabolism of bupivacaine in rats, gas chromatography fractions of urinary metabolites were subjected to both mass spectrometry and NMR for structural identification. nih.gov This dual approach allowed for the confirmation of various metabolites, including hydroxylated and N-dealkylated species. nih.gov For a compound like 4-Hydroxy-N-desbutyl Bupivacaine, ¹H and ¹³C NMR would be essential to confirm the position of the hydroxyl group on the aromatic ring and the absence of the butyl group from the piperidine (B6355638) nitrogen.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for identifying functional groups within a molecule. In the forensic analysis of postmortem samples containing bupivacaine and its metabolites, including 4-hydroxybupivacaine and desbutyl bupivacaine, ATR-FTIR has been employed. researchgate.netresearchgate.net This method provides information on the fundamental vibrations of chemical bonds, confirming the presence or absence of specific functional groups. researchgate.net For 4-Hydroxy-N-desbutyl Bupivacaine, the ATR-FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the amide (C=O) group, and the aromatic ring, helping to distinguish it from the parent drug and other metabolites. researchgate.net

Isotope Labeling Studies for Elucidating Metabolic Pathways

Isotope labeling is a powerful strategy to trace the transformation of a drug within a biological system, providing definitive evidence of metabolic pathways.

The use of stable isotopes like deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) is instrumental in metabolic research. While studies specifically detailing the use of deuterium labeling to elucidate the formation of 4-Hydroxy-N-desbutyl Bupivacaine are not prevalent, research has been conducted on deuterium-labeled bupivacaine to study its pharmacokinetics. nih.gov

More directly relevant is the use of ¹⁸O labeling. In vitro studies using liver microsomes in the presence of ¹⁸O₂ have been pivotal in identifying bupivacaine metabolites. nih.govresearchgate.netnih.gov This technique involves the biocatalytic insertion of an ¹⁸O atom by cytochrome P450 enzymes. researchgate.net The resulting mass shift of +2 Da in the mass spectrum of a hydroxylated metabolite provides a clear signature of its metabolic origin. nih.govresearchgate.net This approach has been successfully used to reliably identify numerous bupivacaine metabolites, including those that are both dealkylated and hydroxylated (DAH), a class to which 4-Hydroxy-N-desbutyl Bupivacaine belongs. nih.govresearchgate.netmdpi.comresearchgate.net

Mass spectrometry (MS) is a cornerstone of metabolite identification, and its combination with isotope labeling greatly enhances its power. In studies of bupivacaine metabolism, high-resolution mass spectrometry (HRMS) is often coupled with liquid chromatography (LC) to separate and identify metabolites in complex biological matrices. nih.govmdpi.com

The analysis of samples from ¹⁸O labeling experiments by LC-HRMS allows for the confident identification of metabolites. By comparing the mass spectra of samples incubated with and without ¹⁸O₂, researchers can easily distinguish true metabolites from background ions. researchgate.net For a metabolite like 4-Hydroxy-N-desbutyl Bupivacaine, the mass spectrum would show a characteristic pair of peaks separated by 2 m/z units, corresponding to the unlabeled and the ¹⁸O-labeled molecule. researchgate.net Tandem mass spectrometry (MS/MS) experiments on these isotope-labeled ions can further confirm the structure by showing the ¹⁸O label on specific fragment ions. researchgate.net This methodology has been instrumental in discovering previously unknown metabolites of bupivacaine. nih.govnih.gov

| Analytical Technique | Application in the Study of 4-Hydroxy-N-desbutyl Bupivacaine | Key Findings |

| NMR Spectroscopy | Structural confirmation of bupivacaine metabolites. nih.gov | Confirms the precise location of hydroxyl groups and the absence of the N-butyl group. |

| ATR-FTIR Spectroscopy | Identification of functional groups in bupivacaine and its metabolites. researchgate.netresearchgate.net | Provides evidence for the presence of hydroxyl and amide functional groups. |

| Isotope Labeling (¹⁸O) | Elucidation of metabolic pathways leading to hydroxylated metabolites. nih.govresearchgate.netnih.gov | Confirms the metabolic incorporation of oxygen and aids in the reliable identification of metabolites. |

| Mass Spectrometry | Separation and identification of metabolites in biological samples. nih.govmdpi.com | Enables the detection and structural elucidation of dealkylated and hydroxylated metabolites. |

Comparative Metabolic Studies and Species Specific Pathways

Differences in 4-Hydroxylation and N-Dealkylation Across Animal Models (e.g., Rat, Horse)

The metabolic profile of bupivacaine (B1668057) is not uniform across different species, with notable variations in the primary routes of hydroxylation and N-dealkylation.

In rats , studies have identified several key metabolites following the administration of bupivacaine. The major metabolic pathways include both N-dealkylation and hydroxylation. Gas chromatography analysis of rat urine has identified desbutyl-bupivacaine, 3'-hydroxy-bupivacaine, and mono-hydroxylated isomers on the piperidine (B6355638) ring. nih.gov One study noted that the major metabolite in rat urine was a conjugate of 1-butyl-3′-hydroxy-pipecolo-2′,6′-xylidide. researchgate.net While N-dealkylation to desbutyl-bupivacaine occurs, hydroxylation, particularly at the 3' position, appears to be a significant route in this species. nih.gov

In contrast, the horse displays a distinct metabolic pattern. The primary metabolite recovered from equine urine is 3-hydroxybupivacaine, which is subsequently glucuronidated to form bupivacaine-3-hydroxyglucuronide. researchgate.net Crucially, studies have unequivocally shown that the hydroxybupivacaine metabolite in horses is exclusively 3-hydroxybupivacaine, not 4-hydroxybupivacaine. nih.gov This indicates a strong regioselectivity of the hydroxylating enzymes in the horse, favoring the 3-position of the aromatic ring.

For context, in humans , both 4'-hydroxylation and N-dealkylation are considered minor metabolic pathways. nih.gov Studies have detected N-desbutyl-bupivacaine and 4'-hydroxy-bupivacaine, but the total urinary excretion of the parent drug and these metabolites accounts for a small percentage of the administered dose. nih.gov

Table 1: Species-Specific Differences in Bupivacaine Metabolism

| Species | Primary Hydroxylation Product | N-Dealkylation Product | Key Findings |

|---|---|---|---|

| Rat | 3'-Hydroxy-bupivacaine nih.gov | Desbutyl-bupivacaine nih.gov | Metabolism also occurs on the piperidine ring. nih.gov |

| Horse | 3-Hydroxybupivacaine (exclusive isomer) nih.gov | Not reported as a major pathway | The major metabolite is excreted as a glucuronide conjugate. researchgate.net |

| Human | 4'-Hydroxy-bupivacaine nih.gov | N-desbutyl-bupivacaine (PPX) nih.gov | Both pathways are considered minor in humans. nih.gov |

Comparison of In Vitro and In Vivo Metabolite Profiles

Significant discrepancies often exist between the results of in vitro (laboratory-based) and in vivo (whole organism) studies of drug metabolism. For bupivacaine, in vitro studies using systems like liver microsomes or cell cultures have been instrumental in identifying the enzymes responsible for its metabolism. nih.govresearchgate.net However, the metabolite profiles observed in these controlled environments may not fully replicate the complex pharmacokinetics within a living organism.

A key reason for these differences is that in vitro models, such as two-dimensional cell cultures, cannot fully represent the intricate architecture and systemic processes of the human body, which include absorption, distribution, and excretion. nih.gov In vivo, the parent drug and its metabolites are subject to distribution throughout the body, further metabolism in various tissues, and eventual elimination, all of which influence the concentration and types of metabolites detected. nih.govbohrium.com

For instance, in vitro studies have been crucial in demonstrating that cytochrome P450 (CYP) enzymes, specifically CYP3A4 and to a lesser extent CYP1A2, are the primary catalysts for bupivacaine's N-dealkylation to N-desbutyl bupivacaine (PPX) in humans. nih.govpatsnap.com Such studies allow for the precise identification of enzymatic pathways by using specific inhibitors or recombinant enzymes. nih.govnih.gov However, in vivo studies provide a more holistic view, showing that despite the efficiency of these enzymes, N-dealkylation and hydroxylation are ultimately minor pathways of elimination in humans, with only a small fraction of the drug being excreted as these metabolites. nih.gov

Table 2: Comparison of In Vitro vs. In Vivo Bupivacaine Metabolism Studies

| Aspect | In Vitro Studies (e.g., Microsomes, Cell Cultures) | In Vivo Studies (e.g., Animal Models, Human Trials) |

|---|---|---|

| Primary Goal | Identify specific metabolic pathways and responsible enzymes (e.g., CYP3A4). nih.govresearchgate.net | Determine the overall pharmacokinetic profile, including absorption, distribution, and excretion of metabolites. nih.govnih.gov |

| Environment | Controlled, isolated system. nih.gov | Complex biological system with multi-organ interactions. nih.gov |

| Key Findings | Demonstrated that CYP3A4 efficiently metabolizes bupivacaine to N-desbutyl bupivacaine (PPX). nih.gov Identified potential for various metabolites. | Showed that N-dealkylation and hydroxylation are minor pathways in overall elimination in humans. nih.gov Revealed species-specific metabolite profiles (e.g., 3-hydroxybupivacaine in horses). nih.gov |

| Limitations | May not reflect the complete metabolic fate due to the absence of systemic factors. nih.gov | Can be more challenging to isolate the contribution of a single enzyme or pathway. |

Impact of Enzyme Induction/Inhibition on Metabolite Formation (General Mechanisms)

The formation of bupivacaine metabolites, including 4-hydroxy-N-desbutyl bupivacaine, is dependent on the activity of cytochrome P450 enzymes. openanesthesia.org This activity can be altered by other substances through enzyme induction or inhibition, which can have significant clinical implications. nih.govaneskey.com

Enzyme induction is a process where exposure to a substance (an inducer) increases the synthesis and activity of metabolizing enzymes. aneskey.comyoutube.com Chronic exposure to drugs like phenobarbital (B1680315) or rifampicin (B610482) can induce CYP3A4. aneskey.comuct.ac.za This enhanced enzyme activity leads to faster metabolism of substrate drugs like bupivacaine. openanesthesia.orgyoutube.com The consequence is an increased rate of formation of metabolites such as N-desbutyl bupivacaine and hydroxylated products. This could potentially lead to a reduced therapeutic effect of the parent drug due to its accelerated clearance. youtube.com Studies in rats have shown that the form of cytochrome P-450 induced by phenobarbital may play a predominant role in the total metabolism of bupivacaine. uct.ac.za

Enzyme inhibition , conversely, occurs when a substance (an inhibitor) decreases the activity of a metabolizing enzyme. aneskey.com Inhibition can be competitive, where two drugs compete for the same enzyme-binding site, or non-competitive. aneskey.comyoutube.com Potent inhibitors of CYP3A4, such as certain antifungal agents (e.g., ketoconazole) or antibiotics (e.g., troleandomycin), can significantly slow down the metabolism of bupivacaine. nih.govresearchgate.net This leads to a decreased rate of formation of its N-dealkylated and hydroxylated metabolites. The reduced clearance of bupivacaine increases its plasma concentration, which can enhance the risk of toxicity. youtube.comcore.ac.uk Research using human liver microsomes showed that troleandomycin, a specific CYP3A inhibitor, inhibited bupivacaine metabolism by as much as 95%. nih.govresearchgate.net

Table 3: General Mechanisms of Enzyme Modulation on Bupivacaine Metabolism

| Mechanism | Description | Effect on Bupivacaine Metabolism | Impact on Metabolite Formation |

|---|---|---|---|

| Enzyme Induction | Increased synthesis and activity of CYP450 enzymes (e.g., CYP3A4) by an inducing agent. aneskey.comyoutube.com | Increased rate of metabolism (clearance) of bupivacaine. openanesthesia.org | Increased rate of formation of N-desbutyl bupivacaine and hydroxylated metabolites. |

| Enzyme Inhibition | Decreased activity of CYP450 enzymes by an inhibiting agent. aneskey.comyoutube.com | Decreased rate of metabolism (clearance) of bupivacaine. nih.gov | Decreased rate of formation of N-desbutyl bupivacaine and hydroxylated metabolites. |

Research Applications and Significance of 4 Hydroxy N Desbutyl Bupivacaine As an Analytical Target

Forensic and Toxicological Research Applications (excluding clinical outcomes)

In the realm of forensic toxicology, the detection of drug metabolites is fundamental to establishing the presence of a parent drug in biological samples collected during medico-legal investigations. researchgate.net 4-Hydroxy-N-desbutyl bupivacaine (B1668057), alongside other metabolites like desbutyl bupivacaine and 3-hydroxybupivacaine, is a key analyte in post-mortem analyses to confirm exposure to bupivacaine. researchgate.net The analysis of such metabolites is critical in cases of suspected overdose or poisoning, as it helps to build a comprehensive toxicological profile. researchgate.netous-research.no

Forensic scientists utilize advanced analytical techniques to identify and quantify these substances in post-mortem samples, including blood and cerebrospinal fluid (CSF). researchgate.net Various methods have been developed for the simultaneous determination of bupivacaine and its metabolites. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for their sensitivity and selectivity. researchgate.netnih.gov For instance, a sensitive HPLC method has been described for the simultaneous determination of bupivacaine, desbutylbupivacaine, and 4'-hydroxybupivacaine (B1211850) in human serum and urine, with a detection sensitivity of 10 micrograms per liter for all compounds. nih.gov

The interpretation of post-mortem drug concentrations is complex due to factors like post-mortem redistribution, where drugs can move from organs into the blood after death. ous-research.no Therefore, identifying stable metabolites like 4-Hydroxy-N-desbutyl bupivacaine in various biological matrices is essential for accurate toxicological assessment. Research in this area focuses on improving analytical methodologies and understanding the stability and distribution of such biomarkers in post-mortem samples to provide reliable evidence in forensic investigations. scispace.comnih.govd-nb.infomdpi.com

Doping Control Analysis and Anti-Doping Research (e.g., in equine sports)

The integrity of competitive sports, including equine events, relies on robust anti-doping programs designed to detect the illicit use of performance-enhancing substances. nih.govbritishequestrian.org.uk Bupivacaine is classified as a prohibited substance in equine sports due to its potential to mask pain or lameness, which could give an unfair advantage and compromise the welfare of the horse. britishequestrian.org.ukresearchgate.netresearchgate.net Consequently, the detection of its metabolites is a primary goal for doping control laboratories. nih.gov

Research has focused on identifying the most appropriate analytical targets for detecting bupivacaine administration in horses. researchgate.net While bupivacaine is extensively metabolized in horses, studies have identified several phase I metabolites, including 3'- and 4'-hydroxybupivacaine and N-desbutylbupivacaine. researchgate.net The presence of 4-hydroxy-N-desbutyl bupivacaine, as a downstream metabolite, can serve as an indicator of bupivacaine use.

Analytical methods, primarily based on liquid chromatography-mass spectrometry (LC-MS), are developed and validated to screen for these metabolites in equine urine. researchgate.netlcms.cz One study detailed the structural elucidation of bupivacaine metabolites in horse urine using liquid chromatography/multi-stage mass spectrometry, identifying 3'- and 4'-hydroxybupivacaine as suitable targets for doping control. researchgate.net The detection of these metabolites confirms exposure to bupivacaine, even after the parent drug is no longer detectable, aiding regulatory bodies in enforcing anti-doping rules. nih.govavma.org

Metabolite Profiling in Pre-clinical Drug Development

Understanding the metabolic fate of a drug is a cornerstone of preclinical drug development. In vitro and in vivo metabolism studies are conducted to identify the metabolic pathways and the resulting metabolites of a new drug candidate. nih.govnih.govresearchgate.netresearchgate.net For bupivacaine, 4-Hydroxy-N-desbutyl bupivacaine is a product of its biotransformation. apvma.gov.au

The metabolism of bupivacaine primarily occurs in the liver and involves several enzymatic reactions, including hydroxylation and N-dealkylation. apvma.gov.aufda.gov In vitro studies using human liver microsomes and specific cytochrome P450 (CYP) enzymes have shown that CYP3A4 mediates the N-dealkylation (desbutylation) of levobupivacaine (B138063) (the S-enantiomer of bupivacaine) to desbutyl levobupivacaine, while CYP1A2 is involved in its 3-hydroxylation. fda.gov Subsequent hydroxylation of N-desbutyl bupivacaine would lead to the formation of 4-Hydroxy-N-desbutyl bupivacaine.

Studies in various animal models, such as rats, are also performed to understand the metabolic profile. kemdikbud.go.idnih.gov A study using capillary electrophoresis for the analysis of rat urine after bupivacaine administration successfully separated and detected bupivacaine, desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine. nih.gov Such preclinical metabolite profiling is crucial for several reasons: it helps in understanding potential species differences in metabolism, identifying potentially active or toxic metabolites, and providing reference standards for subsequent clinical and forensic analyses. apvma.gov.aunih.gov

Advanced Topics in Metabolite Research and Modeling

Stereoselective Metabolism Leading to 4-Hydroxy-N-desbutyl Bupivacaine (B1668057) (if applicable)

Bupivacaine is a chiral molecule administered clinically as a racemate, a 50:50 mixture of its two enantiomers: (S)-(-)-bupivacaine (levobupivacaine) and (R)-(+)-bupivacaine. nih.govsci-hub.se The metabolism of bupivacaine is stereoselective, meaning the two enantiomers are processed at different rates by metabolic enzymes. nih.gov This stereoselectivity applies to the primary metabolic pathways—aromatic hydroxylation and N-dealkylation—that lead to the formation of 4-Hydroxy-N-desbutyl Bupivacaine's precursors.

The primary enzyme responsible for the N-dealkylation of bupivacaine to N-desbutylbupivacaine is CYP3A4. hres.ca The aromatic hydroxylation to 4-hydroxybupivacaine is also mediated by CYP3A4, while the formation of 3-hydroxybupivacaine from the S-enantiomer (levobupivacaine) involves CYP1A2. hres.cadrugbank.com

Non-clinical and clinical studies have demonstrated clear differences in the disposition of the bupivacaine enantiomers. During continuous epidural infusion of racemic bupivacaine, the clearance of (S)-bupivacaine is higher than that of (R)-bupivacaine, leading to an accumulation of the (R)-enantiomer in plasma. nih.gov This is reflected in the urinary excretion of the parent drug and its metabolites.

| Parameter | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Reference |

|---|---|---|---|

| Steady-State Excretion Rate (mg/hr) | 1.27 ± 0.26 | 0.76 ± 0.13 | nih.gov |

| Fraction of Dose Excreted Unchanged (fe) | 14.3% to 39.1% | 9.2% to 14.0% | nih.gov |

The data clearly show that the (R)-enantiomer is excreted unchanged to a greater extent, implying that the (S)-enantiomer is more readily metabolized. nih.gov Since the formation of 4-Hydroxy-N-desbutyl Bupivacaine is the result of sequential N-dealkylation and aromatic hydroxylation, the stereoselectivity of these initial steps necessarily dictates that the formation of this secondary metabolite is also a stereoselective process. The relative amounts of the different stereoisomers of 4-Hydroxy-N-desbutyl Bupivacaine formed will depend on the specific stereochemical preferences of the CYP enzymes involved in each metabolic step. Studies in horses have confirmed the formation of metabolites resulting from both N-dealkylation and subsequent hydroxylation. researchgate.net

Future Research Directions

Exploration of Undetected or Novel Metabolites of Bupivacaine (B1668057)

While the primary metabolic pathways of bupivacaine, leading to the formation of metabolites like desbutylbupivacaine (DBB), 4-hydroxybupivacaine, and 3-hydroxybupivacaine, are well-documented, the potential for undetected or novel metabolites remains an area for future investigation. nih.govijfmts.com The complexity of drug metabolism in the human body suggests that minor or transient metabolic products may exist but have not been identified with current analytical techniques.

Future research should focus on employing high-resolution mass spectrometry and other advanced analytical platforms to re-examine the metabolic profile of bupivacaine in various biological matrices. This could lead to the discovery of new metabolic pathways, which may have clinical implications. Identifying and characterizing these novel metabolites could provide a more complete understanding of bupivacaine's disposition and potential for drug-drug interactions.

Development of Enhanced Analytical Methodologies for High-Throughput Screening

The need for rapid and efficient analysis of bupivacaine and its metabolites is critical in both clinical and forensic toxicology. ijfmts.combu.edu Current methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), while reliable, can be time-consuming. ijfmts.com The development of high-throughput screening (HTS) methods would allow for the rapid analysis of a large number of samples, which is particularly valuable in settings such as therapeutic drug monitoring and post-mortem investigations. bu.edunih.gov

Future research in this area should focus on the refinement of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to allow for the simultaneous quantification of bupivacaine and its major metabolites. nih.govnih.gov Additionally, exploring novel approaches such as biocompatible solid-phase microextraction (Bio-SPME) coupled with direct analysis in real time-mass spectrometry (DART-MS) could significantly increase sample throughput. bu.edu The goal is to develop robust, validated HTS methods that maintain high sensitivity and specificity for routine use.

Further Characterization of Enzymatic Regulation and Inter-species Variation

The metabolism of bupivacaine to its major metabolite, pipecolylxylidine (PPX), is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in humans. nih.gov However, the specific enzymes responsible for the formation of other metabolites, including 4-hydroxybupivacaine, are not as well-defined. Further research is needed to fully characterize the enzymatic pathways involved in the complete metabolism of bupivacaine. This includes identifying the specific CYP450 isoenzymes and other potential enzyme systems that contribute to the formation of each metabolite.

Moreover, significant inter-species variation in drug metabolism is a well-known phenomenon. While human metabolism of bupivacaine has been studied, a more comprehensive understanding of how its metabolism differs across various animal species is warranted. This is particularly important for the preclinical evaluation of bupivacaine and the interpretation of toxicological studies conducted in animal models. Future studies should aim to compare the metabolic profiles and enzymatic kinetics of bupivacaine in different species to better predict its behavior in humans.

Q & A

Basic: What analytical methods are recommended for identifying and characterizing 4-Hydroxy-N-desbutyl Bupivacaine in experimental settings?

Methodological Answer:

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for identification and quantification. This method allows precise separation of metabolites like 4-Hydroxy-N-desbutyl Bupivacaine from complex biological matrices, as demonstrated in pharmacokinetic studies of bupivacaine metabolism .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the compound’s hydroxyl and desbutyl modifications. Reference standards with CAS No. 51989-48-1 should be used for calibration .

Basic: How is 4-Hydroxy-N-desbutyl Bupivacaine synthesized or isolated for research purposes?

Methodological Answer:

- Metabolic Isolation : The compound is primarily isolated as a metabolite of bupivacaine via hepatic microsomal incubations. Dealkylation, a dominant metabolic pathway, can be replicated in vitro using cytochrome P450 enzymes (e.g., CYP3A4/5) .

- Chemical Synthesis : While direct synthesis protocols are scarce, analogous metabolites are synthesized via hydroxylation of the parent compound under controlled oxidative conditions (e.g., using H₂O₂ or hydroxyl radical generators) .

Advanced: What are the methodological challenges in detecting 4-Hydroxy-N-desbutyl Bupivacaine in human plasma, and how can they be resolved?

Methodological Answer:

- Low Abundance : Due to rapid clearance, ultra-sensitive LC-MS/MS with a lower detection limit of 0.1 ng/mL is required. Isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy .

- Matrix Effects : Protein precipitation or solid-phase extraction (SPE) minimizes interference from plasma proteins. Validation against spiked samples ensures reproducibility .

Advanced: How do researchers reconcile contradictory findings on the neurotoxic potential of 4-Hydroxy-N-desbutyl Bupivacaine?

Methodological Answer:

- Dose-Dependent Effects : Studies using Neuro2a cells show that 2 mM bupivacaine (parent compound) reduces cell viability by 70%, but metabolite-specific toxicity requires dose-response curves across multiple cell lines (e.g., SH-SY5Y neurons) .

- Experimental Variables : Differences in exposure duration, adjuvant use (e.g., clonidine or magnesium sulfate), and species-specific metabolism (e.g., rodents vs. primates) must be standardized. Cross-study meta-analyses are recommended .

Advanced: What metabolic pathways dominate the formation of 4-Hydroxy-N-desbutyl Bupivacaine, and how do they vary across species?

Methodological Answer:

- Primary Pathway : Hepatic dealkylation via CYP3A4/5 accounts for >90% of bupivacaine metabolism in humans, with 4-hydroxylation as a secondary modification. Rodent models show faster clearance due to higher CYP2D activity .

- In Vitro Models : Liver microsomes or hepatocyte cultures from human donors are preferred for translational relevance. Metabolic stability assays should include NADPH cofactors to simulate in vivo conditions .

Advanced: How should researchers design experiments to address conflicting data on the cardiotoxicity of bupivacaine metabolites?

Methodological Answer:

- Mechanistic Studies : Use patch-clamp electrophysiology (e.g., in hamster ventricular cardiomyocytes) to assess L-type calcium channel inhibition by 4-Hydroxy-N-desbutyl Bupivacaine. Compare IC₅₀ values against the parent compound .

- Species-Specific Models : Rodent studies may underestimate human cardiotoxicity due to differences in ion channel isoforms. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are emerging as a robust alternative .

Basic: What in vitro and in vivo models are appropriate for studying the pharmacokinetics of 4-Hydroxy-N-desbutyl Bupivacaine?

Methodological Answer:

- In Vitro : HepG2 cells or primary hepatocytes for metabolic profiling. Include CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to confirm pathway specificity .

- In Vivo : Sprague-Dawley rats or guinea pigs for clearance studies. Serial blood sampling via jugular vein cannulation enables precise PK/PD modeling .

Advanced: What computational or data management tools are recommended for curating research data on this compound?

Methodological Answer:

- FAIR Data Practices : Use repositories like Chemotion or RADAR4Chem for raw LC-MS/MS datasets. Metadata should include CAS No. 51989-48-1, experimental conditions, and QC parameters .

- Bioinformatics : Molecular docking simulations (e.g., AutoDock Vina) predict metabolite interactions with ion channels or enzymes. Validate with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.